REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[C:9]([C:13]1[CH:17]=[C:16]([NH2:18])[NH:15][N:14]=1)([CH3:12])([CH3:11])[CH3:10].C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1>[C:9]([C:13]1[CH:17]=[C:16]([NH2:18])[N:15]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=2)[N:14]=1)([CH3:12])([CH3:11])[CH3:10] |f:2.3.4,6.7.8.9.10|
|
Name
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|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=NNC(=C1)N
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Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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O1CCOCC1
|
Name
|
|
Quantity
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31 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
58 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
|
Control Type
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UNSPECIFIED
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Setpoint
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70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The mixture was degassed
|
Type
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TEMPERATURE
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Details
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After cooling to room temperature the mixture
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Type
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FILTRATION
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Details
|
was filtered
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was partitioned between EtOAc and water
|
Type
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CUSTOM
|
Details
|
the phases were separated
|
Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (×2)
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(N(N1)C1=NC(=NC=C1)Cl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.59 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |